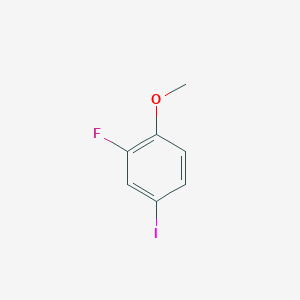

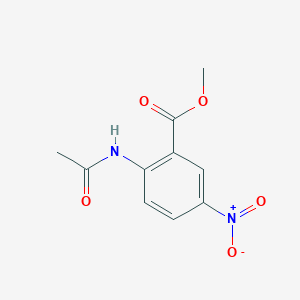

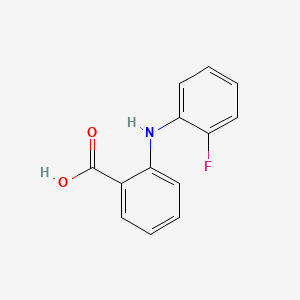

N-(2-Fluorophenyl)anthranilic acid

Descripción general

Descripción

N-(2-Fluorophenyl)anthranilic acid is a compound that can be associated with the broader class of N-aryl-anthranilic acids. These compounds are known for their diverse range of biological activities and applications in various fields, including medicinal chemistry and materials science. Although the specific compound N-(2-Fluorophenyl)anthranilic acid is not directly mentioned in the provided papers, insights can be drawn from the general behavior and characteristics of N-aryl-anthranilic acids and their derivatives.

Synthesis Analysis

The synthesis of N-aryl-anthranilic acids, such as N-(2-Fluorophenyl)anthranilic acid, can be inferred from the methods described for related compounds. For instance, the synthesis of flufenamic acid metabolites and other N-aryl-anthranilic acids is reported, which involves the introduction of various substituents into the aryl ring . The synthesis of N-(5'-phosphoribosyl)anthranilic acid, although not the same compound, provides insight into the preparation of anthranilic acid derivatives in solution, which could be relevant for the synthesis of N-(2-Fluorophenyl)anthranilic acid .

Molecular Structure Analysis

The molecular structure of N-aryl-anthranilic acids can be characterized using spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry. These methods allow for the determination of the structural features of the synthesized compounds, as demonstrated in the synthesis of 2-substituted 1,3,4-oxadiazoles from anthranilic acid derivatives . Such analytical techniques would be essential for confirming the structure of N-(2-Fluorophenyl)anthranilic acid.

Chemical Reactions Analysis

The reactivity of N-aryl-anthranilic acids can be complex, as seen in the reaction of anthranilic acid derivatives with (N-isocyanimino)triphenylphosphorane to form 1,3,4-oxadiazoles . Additionally, the conjugated poly-N-phenyl anthranilic acid polymer demonstrates interesting redox properties and fluorescence quenching behavior when interacting with various analytes . These findings suggest that N-(2-Fluorophenyl)anthranilic acid could also exhibit unique reactivity patterns, which could be explored in further studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-aryl-anthranilic acids can be diverse. For example, the conjugated poly-N-phenyl anthranilic acid polymer shows highly intense bluish-white fluorescence and redox activity, which are influenced by the presence of oxidizing analytes . These properties are significant for analytical sensing applications. The properties of N-(2-Fluorophenyl)anthranilic acid would likely be influenced by the fluorine substituent, which could affect its electronic structure and reactivity.

Aplicaciones Científicas De Investigación

Cancer Research

Anthranilic acid analogues and their derivatives hold significant therapeutic potential for crafting designed compounds aimed at regulating cancer-causing pathways . They act as initiators of apoptosis, suppressors of the hedgehog signaling pathway, blockers of the mitogen-activated protein kinase pathway, and inhibitors of aldo-keto reductase enzymes . Recently, Chuanfeng Niu et al. synthesized novel complexes using trifluorinated anthranilic acid derivatives . The complexes’ cytotoxic effects on A549 (human lung cancer cells) and Hela (human cervical cancer cells) were also investigated .

Diabetes and Obesity Management

Anthranilic acid-derived α-glycosidase inhibitors play a substantial role in diabetes management . The transition metal compounds of anthranilic acid derivatives provide therapeutic possibilities in diabetes mellitus and obesity through the control of α-glucosidase activity .

Antiviral and Antibacterial Applications

Anthranilic acids and their derivatives have interesting antimicrobial, antiviral and insecticidal activities . Their antiviral characteristics emerge through the inhibition of HCV NS5B polymerase, while they exhibit antibacterial efficacy by blocking the UppS pathway .

Neuroprotection

The derivatives of anthranilic acid find applications in neuroprotection by downregulating pivotal pathways accountable for the expression of neuropathological traits and neurodegeneration .

Catalytic and Antipathogenic Studies

Anthranilic acid can also chelate transition metals to form complexes with applications as antipathogens, photoluminescent materials, corrosion inhibitors, and catalysts . The complexes were evaluated for their catalytic activity in the reduction of 4-nitrophenol (4-NP), antibacterial activity against S. aureus, P. aeroginosa and E. coli as well as their antifungal activity against F. solani and A. niger .

Protein Research

Anthranilic acid is used as a precursor for selective stable isotope labeling of aromatic residues in cell-based protein overexpression . This has resulted in numerous NMR probes to study the structural and dynamic characteristics of proteins . Anthranilic acid presents the structurally simplest precursor for exclusive tryptophan side chain labeling .

Synthesis of Metal Anthranilate Complexes

Anthranilic acid can be used to synthesize metal anthranilate complexes . These complexes have been characterized using various techniques such as thermogravimetric (TGA), elemental analysis, FT-IR, UV–vis spectrometry, mass spectrometry, and magnetic susceptibility .

Propiedades

IUPAC Name |

2-(2-fluoroanilino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO2/c14-10-6-2-4-8-12(10)15-11-7-3-1-5-9(11)13(16)17/h1-8,15H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKJTXYMGRFCARD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60202306 | |

| Record name | Anthranilic acid, N-(o-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Fluorophenyl)anthranilic acid | |

CAS RN |

54-58-0 | |

| Record name | Anthranilic acid, N-(o-fluorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthranilic acid, N-(o-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-Hydroxybenzoyl)amino]propanoic acid](/img/structure/B1330112.png)